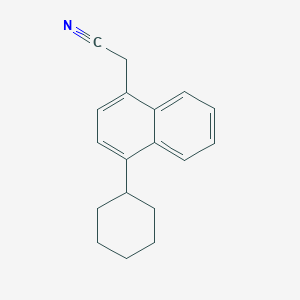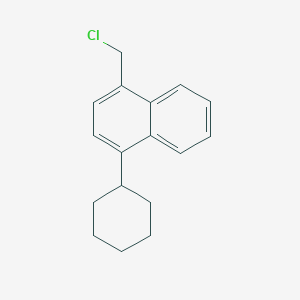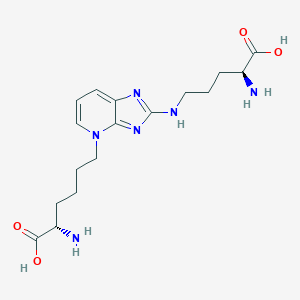
エンフビルチド酢酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enfuvirtide acetate is a synthetic peptide used as an antiretroviral drug. It is specifically designed to inhibit the fusion of the human immunodeficiency virus (HIV) with the host cell membrane, thereby preventing the virus from entering the cell and replicating. This compound is particularly significant in the treatment of HIV-1 infections, especially in patients who have developed resistance to other antiretroviral drugs .
科学的研究の応用
Enfuvirtide acetate has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and purification techniques.
Biology: Enfuvirtide acetate is used to investigate the mechanisms of viral entry and fusion, as well as to study the interactions between viral proteins and host cell membranes.
Medicine: It is a critical component of combination antiretroviral therapy for HIV-1 patients, particularly those with multi-drug resistant strains.
Industry: The compound is used in the development of new peptide-based therapeutics and in the optimization of peptide synthesis processes .
作用機序
エンフビルチド酢酸塩は、HIV-1エンベロープ糖タンパク質のgp41サブユニットの最初のヘプタドリピート (HR1) 領域に結合することによって作用します。この結合は、ウイルスと細胞膜の融合に必要な構造変化を防ぎます。エンフビルチド酢酸塩は、標的細胞との融合の最終段階でHIV-1の分子機械を破壊することで、さらなる感染の拡大を制限します。 これは、HIV-1融合機械の一部を模倣し、それらを置換して正常な融合を防ぐように設計されたバイオミメティックペプチドです .
類似化合物:
T-649: gp41のHR2領域に相同性を持つ別の融合阻害剤であり、エンフビルチド酢酸塩と同様にヘアピン構造の形成を阻害します。
C34ペプチド: gp41サブユニットを標的とし、ウイルス融合に必要な6-ヘリックスバンドルの形成を防ぐ、ペプチドミメティックです.
独自性: エンフビルチド酢酸塩は、gp41のHR1領域を特異的に標的とすることで、HIV-1と宿主細胞の融合を効果的に防ぎます。 バイオミメティックペプチドとして設計されているため、ウイルス融合プロセスを効果的に模倣して破壊することができ、ウイルスライフサイクルの異なる段階を標的とする他の抗レトロウイルス薬とは区別されます .
生化学分析
Biochemical Properties
Enfuvirtide Acetate interacts with the gp41 subunit of the viral envelope glycoprotein . It prevents the conformational changes required for the fusion of viral and cellular membranes . This interaction inhibits HIV-1 fusion with CD4 cells .
Cellular Effects
Enfuvirtide Acetate disrupts the HIV-1 molecular machinery during its final stage of fusion with the target cell, thereby preventing uninfected cells from becoming infected . This limits the spread of further infection .
Molecular Mechanism
Enfuvirtide Acetate works by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein . This prevents the conformational changes required for the fusion of viral and cellular membranes . By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, Enfuvirtide Acetate limits the spread of further infection .
Temporal Effects in Laboratory Settings
This metabolite has a plasma concentration of approximately 15% in adults and in vitro activity of approximately 20% .
Dosage Effects in Animal Models
It is known that the drug is used in combination therapy for the treatment of HIV-1/AIDS in humans .
Metabolic Pathways
Enfuvirtide Acetate is metabolized in the liver . The drug is hydrolysed to form a deaminated metabolite .
Transport and Distribution
The mean steady-state volume of distribution after intravenous administration of a 90-mg dose of Enfuvirtide Acetate was 5.5 ± 1.1 L . Enfuvirtide Acetate is approximately 92% bound to plasma proteins in HIV-infected plasma over a concentration range of 2 to 10 mg/L .
Subcellular Localization
Enfuvirtide Acetate functions outside the cell, blocking HIV-1 entry into a host cell . It binds to gp41, preventing the creation of an entry pore for the capsid of the virus, keeping it out of the cell .
準備方法
合成経路と反応条件: エンフビルチド酢酸塩は、固相ペプチド合成と液相合成を組み合わせたハイブリッドアプローチを使用して合成されます。ペプチドフラグメントは、最初に固相法を使用して合成されます。これは、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を段階的に添加することを伴います。 フラグメントの合成後、それらは溶液中で組み立てられて完全なペプチドを形成します .
工業生産方法: エンフビルチド酢酸塩の工業生産には、大規模な固相ペプチド合成と、高速液体クロマトグラフィー (HPLC) などの精製プロセスが含まれます。 最終生成物は、凍結乾燥されて、薬学的用途に適した安定した乾燥粉末形態が得られます .
化学反応の分析
反応の種類: エンフビルチド酢酸塩は、その合成中に主にペプチド結合形成反応を起こします。これらの反応には、アミド結合の形成によるアミノ酸のカップリングが含まれます。 この化合物は、通常の生理学的条件下では、酸化、還元、または置換反応は通常起こりません .
一般的な試薬と条件:
カップリング試薬: カルボジイミド (例:ジシクロヘキシルカルボジイミド) とウロニウム塩 (例:HATU) は、ペプチド結合形成に一般的に使用されます。
保護基: Fmoc (9-フルオレニルメトキシカルボニル) は、合成中のアミノ基の保護に使用されます。
主要な生成物: これらの反応の主要な生成物は、エンフビルチド酢酸塩ペプチドであり、その後精製されて薬学的用途のために製剤化されます .
4. 科学研究への応用
エンフビルチド酢酸塩は、科学研究で幅広い用途があります。
化学: ペプチド合成と精製技術を研究するためのモデル化合物として役立ちます。
生物学: エンフビルチド酢酸塩は、ウイルス侵入と融合のメカニズムを調査し、ウイルスタンパク質と宿主細胞膜間の相互作用を研究するために使用されます。
医学: 特に多剤耐性株を持つHIV-1患者のための、組み合わせ抗レトロウイルス療法の重要な成分です。
類似化合物との比較
T-649: Another fusion inhibitor with homology to the HR2 region of gp41, blocking hairpin structure formation in a similar way to enfuvirtide acetate.
Uniqueness: Enfuvirtide acetate is unique in its specific targeting of the HR1 region of gp41, making it highly effective in preventing the fusion of HIV-1 with host cells. Its design as a biomimetic peptide allows it to effectively mimic and disrupt the viral fusion process, distinguishing it from other antiretroviral drugs that target different stages of the viral life cycle .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H301N51O64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4492 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)





